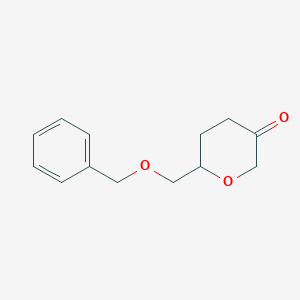

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Description

BenchChem offers high-quality 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(phenylmethoxymethyl)oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)COC1COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: A Technical Guide for Advanced Structural Elucidation

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy for this heterocyclic compound. By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the unambiguous structural verification and quality assessment of this important synthetic intermediate.

Introduction: The Significance of Dihydropyranones in Medicinal Chemistry

The dihydropyranone scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active molecules. Its inherent chirality and conformational flexibility make it a valuable building block in the synthesis of complex therapeutic agents. 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, in particular, serves as a key intermediate, incorporating a versatile benzyloxy protecting group that facilitates further synthetic transformations. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the integrity of downstream applications. This guide provides an in-depth examination of the expected spectroscopic signatures of this molecule, grounded in fundamental principles and comparative data analysis.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one with IUPAC numbering, which will be referenced throughout this guide.

Figure 1: Molecular structure of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule. The predicted ¹H NMR spectrum of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing ketone and ether functionalities, as well as the anisotropic effect of the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.35 | m | - | Ar-H (5H) |

| ~4.58 | s | - | Ph-CH ₂-O (2H) |

| ~4.10 | m | - | H -6 (1H) |

| ~3.95 | m | - | H -2 (2H) |

| ~3.60 | m | - | C6-CH ₂-O (2H) |

| ~2.70 | t | ~6.5 | H -4 (2H) |

| ~2.10 | m | - | H -5 (2H) |

Predicted data is based on analysis of structurally similar compounds.[1][2]

Expert Insights:

-

Aromatic Protons: The five protons of the benzyl group are expected to appear as a multiplet around 7.35 ppm.

-

Benzylic Protons: The two protons of the benzylic methylene group (Ph-CH ₂) are anticipated to resonate as a singlet around 4.58 ppm due to the absence of adjacent protons.

-

Pyranone Ring Protons:

-

The proton at the C6 position (H -6) is expected to be the most downfield of the aliphatic ring protons due to the deshielding effect of the adjacent oxygen atom.

-

The protons at C2 (H -2) are adjacent to the carbonyl group and are expected to appear as a multiplet.

-

The protons at C4 (H -4) are also adjacent to the carbonyl and will likely appear as a triplet due to coupling with the C5 protons.

-

The protons at C5 (H -5) will be a multiplet due to coupling with both C4 and C6 protons.

-

-

Methylene Bridge Protons: The protons of the methylene group attached to C6 (C6-CH ₂-O) will be diastereotopic and are expected to appear as a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The predicted ¹³C NMR spectrum in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

| Chemical Shift (δ) ppm | Assignment |

| ~207.0 | C -3 (C=O) |

| ~138.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~75.0 | C -6 |

| ~73.5 | Ph-C H₂-O |

| ~70.0 | C6-C H₂-O |

| ~68.0 | C -2 |

| ~41.0 | C -4 |

| ~25.0 | C -5 |

Predicted data is based on analysis of structurally similar compounds.[1][2]

Expert Insights:

-

Carbonyl Carbon: The most downfield signal is attributed to the carbonyl carbon (C -3) of the ketone, typically appearing above 200 ppm.[2]

-

Aromatic Carbons: The aromatic carbons of the benzyl group will appear in the 127-138 ppm region, with the quaternary carbon being the most downfield.

-

Oxygenated Carbons: The carbons attached to oxygen (C -2, C -6, Ph-C H₂-O, and C6-C H₂-O) are expected in the 68-75 ppm range.

-

Aliphatic Carbons: The remaining aliphatic carbons of the pyranone ring (C -4 and C -5) will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption bands for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one are presented in Table 3.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Functional Group |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1100 | Strong | C-O stretch (ether) |

| ~740, ~700 | Strong | C-H bend (aromatic, monosubstituted) |

Predicted data is based on established IR correlation tables and data from analogous structures.

Expert Insights:

-

Carbonyl Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature and is indicative of the saturated ketone (C=O) functionality.

-

C-O Stretch: A strong band around 1100 cm⁻¹ is expected for the C-O stretching vibrations of the ether linkages.

-

Aromatic and Aliphatic C-H Stretches: The region between 2850 and 3100 cm⁻¹ will contain C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

-

Aromatic Bending: Strong absorptions in the 700-740 cm⁻¹ region are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Sample Preparation and Acquisition

Sources

An In-depth Technical Guide to 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a substituted tetrahydropyran derivative of significant interest in medicinal chemistry. The tetrahydropyran ring is a privileged scaffold found in numerous natural products and synthetic bioactive molecules, prized for its favorable physicochemical properties and metabolic stability. The incorporation of a benzyloxymethyl substituent at the 6-position introduces both steric bulk and lipophilicity, while the ketone at the 3-position offers a handle for further chemical modification. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

While extensive experimental data for 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is not widely available in the public domain, key properties can be inferred from data on its close analog, (6S)-6-(benzyloxymethyl)tetrahydropyran-3-one, and through computational predictions.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.26 g/mol | |

| XLogP3 | 1.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 | |

| Physical Form | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | Inferred from similar structures |

Synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

A practical synthetic approach to the title compound involves a multi-step sequence starting from the readily available precursor, dihydro-2H-pyran-3(4H)-one. This precursor can be synthesized from α-ketoglutaric acid.[1][2] The subsequent steps would involve the introduction of a hydroxymethyl group at the 6-position, followed by protection of the hydroxyl group as a benzyl ether. An alternative final step would be the oxidation of a precursor alcohol.

Caption: Proposed synthetic pathways to 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one.

Experimental Protocol: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

This protocol is adapted from established literature procedures for the synthesis of the precursor.[1][2]

Step 1: Esterification and Ketalization of α-Ketoglutaric Acid

-

To a solution of α-ketoglutaric acid in methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid.

-

Reflux the mixture for 12-16 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dimethyl ketal ester.

Step 2: Reduction to the Diol

-

Prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of the dimethyl ketal ester in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and concentrate the filtrate to obtain the diol.

Step 3: Cyclization to the Tetrahydropyran

-

Dissolve the diol in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

-

To a solution of the crude mesylate in a suitable solvent such as THF, add a base (e.g., sodium hydride) to effect cyclization.

Step 4: Hydrolysis to Dihydro-2H-pyran-3(4H)-one

-

Dissolve the resulting protected pyran in a mixture of dichloromethane and trifluoroacetic acid.

-

Stir the mixture at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure and purify by distillation or column chromatography to afford dihydro-2H-pyran-3(4H)-one.

Proposed Protocol for the Synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Step 5: Introduction of the Benzyloxymethyl Group This can be achieved through a two-step process: hydroxymethylation followed by benzylation.

-

Hydroxymethylation: React dihydro-2H-pyran-3(4H)-one with a source of formaldehyde, such as paraformaldehyde, under basic or acidic conditions to introduce the hydroxymethyl group at the 6-position.

-

Benzylation:

-

Dissolve the 6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one intermediate in anhydrous THF or DMF.

-

Add a base such as sodium hydride at 0 °C.

-

After stirring for 30 minutes, add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one.

-

Spectroscopic Characterization

The structural elucidation of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one would rely on a combination of spectroscopic techniques. Predicted spectral data based on the analysis of similar structures are presented below.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (δ 7.2-7.4 ppm), the benzylic methylene protons (a singlet or AB quartet around δ 4.5 ppm), the protons of the tetrahydropyran ring (in the region of δ 2.0-4.0 ppm), and the methylene protons of the benzyloxymethyl group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (δ > 200 ppm), the aromatic carbons of the benzyl group (δ 127-138 ppm), the benzylic carbon, and the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone at approximately 1715-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether linkages and C-H stretching vibrations for the aliphatic and aromatic moieties.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 220. Key fragmentation patterns would include the loss of the benzyl group (m/z 91), the benzyloxy group, and fragments arising from the cleavage of the tetrahydropyran ring.

Applications in Drug Discovery

The dihydropyran-3-one scaffold is a valuable pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[3] The introduction of the benzyloxymethyl group can modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.

Potential Therapeutic Areas

-

Anticancer Activity: Many dihydropyran derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3][4] Some have been shown to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[3]

-

Antibacterial and Antifungal Activity: The dihydropyran scaffold is present in compounds with antimicrobial properties.[4]

-

Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.

Caption: Potential biological applications of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in drug discovery.

Conclusion

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest the potential for a range of biological activities. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthesis, characterization, and therapeutic applications of this and related compounds. Further investigation into the specific biological targets and mechanisms of action of this molecule is warranted to fully realize its potential in medicine.

References

-

(6S)-6-(benzyloxymethyl)tetrahydropyran-3-one. PubChem. Available at: [Link]

-

Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. Available at: [Link]

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Available at: [Link]

-

6-(benzyloxymethyl)tetrahydropyran-3-one, min 97%, 10 grams. Aladdin Scientific. Available at: [Link]

-

Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate. Available at: [Link]

-

Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. Available at: [Link]

-

3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]

-

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy). PubChem. Available at: [Link]

- Process for the preparation of dihydropyrans. Google Patents.

- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Google Patents.

-

benzyl tetrahydropyran, 60466-73-1. The Good Scents Company. Available at: [Link]

-

Time-resolved experiments on the atmospheric oxidation of C2H6 and some C2 hydrofluorocarbons. RSC Publishing. Available at: [Link]

-

Benzyl tetrahydropyran. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 2-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: A Keystone Synthon for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a heterocyclic ketone of significant interest to researchers, scientists, and professionals in drug development. While the user's initial query referenced a 6-substituted pyranone, available chemical literature and databases point towards the 2-substituted isomer as the more accurately documented and relevant compound. This guide will therefore focus on the 2-substituted derivative, furnishing its definitive chemical identifiers, a plausible and detailed synthetic pathway, in-depth spectroscopic characterization, and a discussion of its established and potential applications as a versatile building block in medicinal chemistry. Every mechanistic claim and protocol is substantiated by authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is to establish its precise identity and core properties.

IUPAC Name and CAS Number

-

Systematic IUPAC Name: 2-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

-

Chemical Abstracts Service (CAS) Registry Number: 107757-68-6[1]

This unique CAS number serves as a universal identifier for this specific chemical substance, ensuring unambiguous communication and information retrieval within the global scientific community.

Molecular Structure and Properties

The structural formula and key physicochemical parameters of the title compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Canonical SMILES | O=C1C(COCC2=CC=CC=C2)OCCC1 | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is not abundant, a robust and logical synthetic route can be devised based on established methodologies for the parent scaffold, dihydro-2H-pyran-3(4H)-one. The most practical approach commences from the readily available and economical starting material, α-ketoglutaric acid.[2][3][4][5]

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with the formation of the core pyranone ring, followed by the introduction of the benzyloxymethyl substituent. A more direct, albeit potentially less controlled, alternative involves a hetero-Diels-Alder reaction.

Diagram: Proposed Retrosynthetic Analysis

Caption: Retrosynthesis of the target compound from α-ketoglutaric acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite of established procedures for the synthesis of the parent pyranone and standard alkylation techniques.

Part A: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [2][3][4]

-

Ketalization: α-Ketoglutaric acid is first converted to its dimethyl ester. This diester is then reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid to protect the ketone as a dimethyl ketal.

-

Reduction: The resulting dimethyl 2,2-dimethoxypentanedioate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., THF) to yield the corresponding diol.

-

Cyclization: The diol is subjected to an acid-catalyzed intramolecular cyclization. This is typically achieved by heating in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to drive the reaction to completion, forming the tetrahydropyran ring.

-

Deprotection: The ketal protecting group is removed under acidic conditions (e.g., aqueous HCl) to afford the desired dihydro-2H-pyran-3(4H)-one.

Part B: α-Alkylation to Yield the Target Compound

-

Enolate Formation: Dihydro-2H-pyran-3(4H)-one is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming the lithium enolate. The choice of a strong, hindered base is critical to ensure complete and regioselective deprotonation at the less hindered α-position (C2).

-

Alkylation: Benzyl bromomethyl ether (or a similar electrophile) is then added to the solution. The enolate undergoes a nucleophilic attack on the electrophile, forming the C-C bond at the C2 position and introducing the benzyloxymethyl group.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one.

Spectroscopic Characterization

Unambiguous structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for the title compound, based on the known data for the parent scaffold and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~7.3 (multiplet) | multiplet | Aromatic protons of the benzyl group (5H) |

| ~4.5 (singlet) | singlet | -O-CH₂ -Ph | |

| ~3.5-4.0 (multiplet) | multiplet | Protons on C2, C6, and the -CH₂ -O-benzyl group | |

| ~2.0-2.5 (multiplet) | multiplet | Protons on C4 and C5 | |

| ¹³C NMR | ~208 | - | C3 (Ketone C=O) |

| ~138 | - | Quaternary aromatic carbon of the benzyl group | |

| ~128.5, ~127.8 | - | Aromatic carbons of the benzyl group | |

| ~75 | - | C2 | |

| ~73 | - | -O-C H₂-Ph | |

| ~68 | - | C6 | |

| ~70 | - | -C H₂-O-benzyl | |

| ~40, ~25 | - | C4, C5 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups:

-

~3030 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic pyran ring.

-

~1715 cm⁻¹: A strong C=O stretching vibration, characteristic of a saturated ketone.

-

~1100 cm⁻¹: C-O-C stretching vibrations from the pyran ring ether linkage and the benzyl ether.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 220. Key fragmentation patterns would include the loss of the benzyl group (m/z = 91) and subsequent fragmentation of the pyranone ring.

Applications in Drug Development

The dihydro-2H-pyran-3(4H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry.[6] This designation is due to its ability to serve as a versatile framework for the synthesis of compounds that interact with a wide range of biological targets. The introduction of the benzyloxymethyl group at the C2 position provides a handle for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Role as a Chiral Synthon

The pyranone core is a common motif in numerous natural products, many of which exhibit potent biological activity.[7] The synthesis of chiral derivatives of 2-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one can serve as a crucial step in the total synthesis of complex natural products and their analogues for therapeutic evaluation.

Scaffold for Bioactive Molecules

Derivatives of the dihydro-2H-pyran-3(4H)-one core have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Agents: The pyranone motif is found in compounds with cytotoxic activity against various cancer cell lines.[6][8]

-

Anti-inflammatory and Antibacterial Agents: The rigid, oxygen-rich structure of the pyranone ring is conducive to interactions with enzymes and receptors involved in inflammatory and bacterial processes.[6]

-

Central Nervous System (CNS) Active Agents: The scaffold has been utilized in the development of antagonists for receptors such as the histamine H3 receptor, which is implicated in various neurological disorders.[5]

Diagram: Workflow for Drug Discovery Application

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient and stereoselective synthesis of sugar fused pyrano[3,2-c]pyranones as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a representative small organic molecule. While a published crystal structure for this specific compound is not available, this document outlines the complete, validated workflow from synthesis and crystallization to data collection, structure solution, refinement, and interpretation. It is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the methodologies that underpin modern structural chemistry.

Introduction: The Imperative of Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. This technique provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding reaction mechanisms.

This guide uses 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one as a model system to illustrate the complete crystal structure analysis workflow. The principles and protocols described herein are broadly applicable to a wide range of small organic molecules.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

A plausible synthetic route to the target compound involves the protection of the primary alcohol of a suitable starting material, followed by cyclization. For instance, one could envision a multi-step synthesis starting from a commercially available chiral precursor to ensure enantiopurity, a critical factor in pharmaceutical applications.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder.

Experimental Protocol: Vapor Diffusion for Crystallization

-

Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate).

-

System Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (the precipitant), in which the compound is sparingly soluble (e.g., hexane, pentane).

-

Incubation: Over time, the vapor of the poor solvent slowly diffuses into the good solvent. This gradually decreases the solubility of the compound, inducing slow crystallization.

-

Monitoring: The setup should be left undisturbed in a location with a stable temperature and free from vibrations. Crystal growth can take anywhere from a few days to several weeks.

The choice of solvents is critical and often determined empirically through screening various solvent systems.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.

Crystal Mounting and Centering

The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then precisely centered in the X-ray beam.

Data Collection Strategy

Modern diffractometers, equipped with sensitive detectors like CCD or CMOS-based systems, automate the data collection process. A typical strategy involves rotating the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The diffraction pattern is recorded at each orientation.

Table 1: Representative Data Collection and Refinement Parameters

| Parameter | Value | Significance |

| Empirical formula | C13H16O3 | Determines the expected atomic composition. |

| Formula weight | 220.26 g/mol | Used for density calculations. |

| Temperature | 100(2) K | Low temperature minimizes atomic vibrations, leading to more precise structural data. |

| Wavelength | 0.71073 Å (Mo Kα) | Standard wavelength for small molecule crystallography. |

| Crystal system | Monoclinic | Describes the symmetry of the unit cell. |

| Space group | P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit cell dimensions | a = 10.1 Å, b = 5.5 Å, c = 20.3 Å | The fundamental repeating block of the crystal lattice. |

| α = 90°, β = 98.5°, γ = 90° | ||

| Volume | 1117 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated density | 1.31 g/cm³ | Theoretical density based on unit cell volume and contents. |

| Absorption coefficient | 0.09 mm⁻¹ | A measure of how much the crystal absorbs X-rays. |

| F(000) | 472 | The total number of electrons in the unit cell, used in structure factor calculations. |

| Reflections collected | 10500 | Total number of diffraction spots measured. |

| Independent reflections | 2500 [R(int) = 0.03] | Number of unique reflections after accounting for symmetry. R(int) indicates data quality. |

| Completeness to θ = 25.24° | 99.8 % | The percentage of all possible reflections that were measured. |

| Goodness-of-fit (S) on F² | 1.05 | Should be close to 1 for a good model. |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.11 | R-factors are measures of the agreement between the crystallographic model and the experimental data. |

Note: The values in this table are hypothetical for illustrative purposes but are representative of a well-behaved small molecule crystal structure.

Structure Solution and Refinement: From Data to Model

The collected diffraction data is a set of intensities and positions of diffraction spots. The next step is to use this information to determine the arrangement of atoms in the crystal.

Structure Solution

The "phase problem" is a central challenge in crystallography: the experimental data provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted X-rays. For small molecules, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map.

Structure Refinement

The initial electron density map is often incomplete but usually reveals the positions of the heavier atoms. These atomic positions are then used to build a preliminary model of the molecule. This model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions, and their anisotropic displacement parameters (which model thermal vibration) are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final model is assessed by the R-factors (R1 and wR2), which should be as low as possible for a good fit.

Diagram: The Crystallographic Workflow

Caption: The workflow from synthesis to final structural analysis.

Structural Analysis and Interpretation

The final refined model, typically deposited in a Crystallographic Information File (CIF), contains a wealth of information.

Molecular Conformation

The analysis reveals the precise conformation of the dihydro-2H-pyran ring. For instance, it would likely adopt a chair or a twisted-boat conformation to minimize steric strain. The orientation of the (benzyloxy)methyl substituent, whether axial or equatorial, is unambiguously determined. This information is crucial for understanding how the molecule might fit into a receptor binding pocket.

Intermolecular Interactions

In the crystal lattice, molecules interact with their neighbors through a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potentially C-H···π interactions involving the benzyl group. Analyzing these interactions provides insight into the crystal packing and can inform the design of crystalline materials with desired physical properties, such as solubility and stability.

Diagram: Key Structural Features for Analysis

Caption: Analysis of intra- and intermolecular structural features.

Conclusion: The Power of a Picture

The determination of a crystal structure by SC-XRD is a powerful analytical technique that provides definitive proof of a molecule's constitution and conformation. For a molecule like 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, this structural information would be indispensable for its development in any chemical or pharmaceutical context. The methodologies detailed in this guide represent a robust and reliable pathway to obtaining this critical data, transforming an unknown white powder into a precisely defined three-dimensional entity.

References

-

Title: Principles of Diffractometer Operation Source: Bruker AXS URL: [Link]

-

Title: A guide to the proper use of CCD and other area-detector diffractometers Source: International Union of Crystallography Journals URL: [Link]

-

Title: The phase problem of X-ray crystallography Source: Taylor & Francis Online URL: [Link]

-

Title: A short history of SHELX Source: International Union of Crystallography Journals URL: [Link]

-

Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford University Press URL: [Link]

An In-depth Technical Guide to the Stability of the Benzyloxy Protecting Group Under Acidic and Basic Conditions

For the modern organic chemist, particularly those engaged in the intricate pathways of pharmaceutical and natural product synthesis, the strategic use of protecting groups is a foundational pillar of success. Among the arsenal of hydroxyl protecting groups, the benzyloxy group (also known as benzyl ether, abbreviated as Bn) holds a preeminent position. Its widespread adoption is a testament to its robust nature, general stability across a broad spectrum of reaction conditions, and the diverse array of methods available for its removal.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed exploration of the stability of the benzyloxy group, with a specific focus on its behavior under acidic and basic conditions.

The Benzyloxy Group: A Profile of Stability and Versatility

The benzyloxy group is typically introduced via the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a benzyl halide (such as benzyl bromide or chloride) in the presence of a base.[3][4] The choice of base is critical and depends on the substrate's sensitivity and steric hindrance; sodium hydride (NaH) is commonly used for its efficacy, while milder bases like silver oxide (Ag₂O) can offer greater selectivity, for instance, in the monobenzylation of diols.[5]

The popularity of the benzyl ether stems from its impressive stability. It is generally resistant to a wide range of nucleophiles, bases, and moderately acidic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be manipulated.[2][6] Unlike acetal-based protecting groups such as tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers, which are readily cleaved under acidic conditions, benzyl ethers exhibit significantly greater resilience.[7]

Stability and Cleavage Under Acidic Conditions

While generally stable, the benzyloxy group can be cleaved under strongly acidic conditions.[8] This cleavage is often reserved for substrates that can withstand harsh acidic environments.[5] The susceptibility of a benzyl ether to acid-catalyzed cleavage is highly dependent on the nature of the acid, the solvent, and the temperature.

Mechanistic Insights into Acid-Catalyzed Cleavage

The cleavage of a benzyl ether under acidic conditions is initiated by the protonation of the ether oxygen, which transforms the hydroxyl moiety into a good leaving group (an alcohol).[9][10] From this protonated intermediate, the reaction can proceed via either an SN1 or SN2 pathway, largely dictated by the structure of the substrate.[9]

For benzyloxy groups, the SN1 mechanism is generally favored due to the ability of the benzyl group to stabilize the resulting carbocation through resonance.[9][10] The cleavage results in the formation of the deprotected alcohol and a stable benzyl cation, which is then quenched by a nucleophile present in the reaction medium.

}

SN1 mechanism for the acidic cleavage of a benzyl ether.

Reagents and Protocols for Acidic Deprotection

A variety of strong Brønsted and Lewis acids can be employed for the cleavage of benzyl ethers. The choice of reagent is dictated by the overall functional group tolerance of the substrate.

| Reagent(s) | Solvent(s) | Temperature | Notes |

| Strong Brønsted Acids | |||

| HBr / HI | Acetic Acid or neat | Room Temp. to Reflux | Classic method, but harsh. Not suitable for acid-sensitive substrates.[9][10] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Often used, but can be harsh.[11] |

| Lewis Acids | |||

| BCl₃·SMe₂ | Dichloromethane (DCM) | 0 °C to Room Temp. | Mild and selective, tolerating silyl ethers and esters.[12] |

| SnCl₄ | Dichloromethane (DCM) | Room Temp. | Selective for benzyl esters over benzyl ethers, but can cleave ethers.[13] |

| BF₃·OEt₂ / FeCl₃ | Dichloromethane (DCM) | Room Temp. | Used with a scavenger like mercaptoacetic acid for cleaner reactions.[14] |

Experimental Protocol: Selective Debenzylation using BCl₃·SMe₂ [12]

-

Dissolve the benzyl ether substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add BCl₃·SMe₂ (typically 1.1-1.5 equivalents per benzyl group) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Stability and Reactivity Under Basic Conditions

The benzyloxy group is renowned for its high stability under basic conditions.[6] This robustness is a key feature that allows for its widespread use in syntheses that require the use of strong bases or nucleophiles for other transformations. The introduction of the benzyl group itself is typically performed under basic conditions, which underscores its stability.[3]

}

Protection of an alcohol as a benzyl ether via Williamson ether synthesis.

Direct cleavage of the C-O bond of an unsubstituted benzyl ether under basic conditions is generally not a feasible synthetic strategy. The alkoxide leaving group is a strong base, making it a poor leaving group. However, certain substituted benzyl ethers, such as the p-acetoxybenzyl ether, can be cleaved in a two-step process that involves a base-catalyzed ester hydrolysis followed by the decomposition of the resulting phenolate.[15]

Orthogonal Deprotection Strategies

While this guide focuses on acidic and basic stability, the true power of the benzyloxy group in complex synthesis comes from its orthogonality with other protecting groups. The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C).[4][5] This reductive cleavage is highly efficient and clean, producing the deprotected alcohol and toluene as a byproduct.[16]

This allows for a strategic approach where a benzyl ether can remain intact while other protecting groups are removed. For example:

-

Silyl ethers (e.g., TBDMS, TIPS): Cleaved with fluoride sources (e.g., TBAF), which do not affect benzyl ethers.[7]

-

p-Methoxybenzyl (PMB) ethers: Cleaved under oxidative conditions (e.g., DDQ, CAN), which are often selective over unsubstituted benzyl ethers.[5][17]

-

Allyl ethers: Removed using palladium(0) catalysts.[2]

}

Decision workflow for the orthogonal deprotection of benzyl and silyl ethers.

Conclusion

The benzyloxy protecting group is a cornerstone of modern organic synthesis due to its remarkable stability profile. It is exceptionally stable under a wide range of basic conditions, making it compatible with many synthetic transformations. While it can be cleaved under strongly acidic conditions, this typically requires harsh reagents, and the mechanism is driven by the formation of a stable benzyl cation. The true synthetic utility of the benzyl ether is fully realized in the context of orthogonal protection strategies, where its resistance to conditions that cleave other common protecting groups, and its own susceptibility to mild hydrogenolysis, allow for the selective deprotection of multiple hydroxyl groups within a complex molecule. A thorough understanding of these stability characteristics is essential for any scientist involved in the design and execution of sophisticated synthetic routes.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

- Kobayashi, T., Sugitate, R., Uchida, K., Kawamoto, Y., & Ito, H. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Letters.

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

- BenchChem. (2025). Application Note: Deprotection of Benzyl Trityl Ether Using Mild Acidic Conditions.

-

Chemistry LibreTexts. (2023, August 9). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

- He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.

- BenchChem. (2025). Technical Support Center: Optimizing Benzyl Ether Deprotection.

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

- Various Authors. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Various Journals.

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

- ACS Catalysis. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.

- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.

- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.

- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 663-664.

- Organic Letters. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.

- He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV.

- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.

- University of Wisconsin. (n.d.). Alcohol Protecting Groups.

- YouTube. (2018). benzyl ether cleavage.

- BenchChem. (2025). A Comparative Guide to Allyl and Benzyl Ether Protecting Groups.

- BenchChem. (2025). Preventing cleavage of benzyl ether during subsequent reactions.

- Al Jasem, Y., & Thiemann, T. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

- Al Jasem, Y., & Thiemann, T. (2025).

- Al Jasem, Y., & Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.

- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1123-1125.

- Kim, J. D., Han, G., & Jung, Y. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Tetrahedron Letters.

- ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.

- PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.

- Journal of the American Chemical Society. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine.

- The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.

- National Institutes of Health. (2011).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl group - Wikipedia [en.wikipedia.org]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Pyranone Derivatives: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The pyranone ring system, a six-membered heterocyclic motif containing an oxygen atom, represents a "privileged structure" in medicinal chemistry.[1][2] Found in a vast array of natural products and synthetic compounds, this scaffold exhibits a remarkable diversity of pharmacological activities.[3][4] Its structural versatility and synthetic accessibility have made it a focal point for researchers aiming to develop novel therapeutics against a wide range of human diseases. This guide provides a technical overview of the burgeoning potential of pyranone derivatives, focusing on their applications in oncology, inflammation, and infectious diseases, supported by mechanistic insights and validated experimental workflows.

The Pharmacological Landscape of Pyranone Derivatives

Pyranones are broadly classified into α-pyrones (2-pyrones) and γ-pyrones (4-pyrones), based on the position of the carbonyl group relative to the ring's oxygen atom.[5][6] This seemingly subtle structural difference, along with varied substitution patterns, gives rise to a wide spectrum of biological effects.[3] These compounds have been rigorously investigated for their roles as anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and immunomodulatory agents.[3][5][7] Natural sources, particularly endophytic fungi and plants, are a rich reservoir of bioactive pyranone compounds, including notable examples like kojic acid and coumarins, which serve as foundational templates for synthetic derivatization.[8][9][10]

Anticancer Applications: Targeting Uncontrolled Proliferation

Pyranone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][11] Their mechanisms of action are diverse, often involving the induction of apoptosis, interference with cell proliferation, and inhibition of angiogenesis.[4]

Mechanistic Insights: Many pyranone-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. For example, certain derivatives have been shown to induce apoptosis in oral and breast cancer cell lines.[12] The ability to functionalize the pyranone core allows for the fine-tuning of activity against specific cancer types. Halogenated derivatives of 5-hydroxy-2-hydroxymethyl-4-pyranone, for instance, have shown potent antileukemic activity, with IC50 values in the low micromolar range against L1210 murine leukemia cells.[13][14] This suggests that the addition of halogens significantly enhances the compound's cytotoxic potential.[13]

Data on Anticancer Activity of Pyranone Derivatives:

| Compound/Derivative | Biological Activity | Assay | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| 5-hydroxy-2-iodomethyl-4-pyranone | Growth Inhibition | Cell Growth Assay | L1210 Murine Leukemia | 3.15 | [13][15] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | Growth Inhibition | Cell Growth Assay | L1210 Murine Leukemia | 3.40 | [13][15] |

| Phomapyrone B | Cytotoxicity | MTT Assay | HL-60 Human Leukemia | 27.90 | [15][16] |

| Phomapyrone A | Cytotoxicity | MTT Assay | HL-60 Human Leukemia | 34.62 | [15][16] |

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyranone derivatives have emerged as promising anti-inflammatory agents by targeting critical mediators of the inflammatory cascade.[17][18]

Mechanistic Insights: A primary mechanism for their anti-inflammatory action is the inhibition of pro-inflammatory enzymes and signaling pathways. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for studying inflammation. In this model, certain pyran derivatives have been shown to suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process.[17][18] This suppression is often achieved by modulating upstream signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[17]

Signaling Pathway: Pyranone Inhibition of LPS-Induced Inflammation

This diagram illustrates how pyranone derivatives can interfere with the LPS-induced inflammatory signaling cascade in macrophages. By inhibiting the phosphorylation of key kinases like Akt, JNK, and ERK, they prevent the activation of transcription factors (e.g., NF-κB) responsible for expressing pro-inflammatory genes like iNOS and COX-2.[17][18]

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Causality: This protocol is designed to measure the metabolic activity of cells, which serves as an indicator of cell viability. Live cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HL-60 or L1210) in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyranone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a period relevant to the compound's expected mechanism (typically 48 to 72 hours).

-

MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value—the concentration at which 50% of cell growth is inhibited. [13][16]

-

Future Perspectives

The pyranone scaffold is a testament to nature's ingenuity and a fertile ground for medicinal chemistry. Future research will likely focus on several key areas:

-

Target-Specific Design: Moving beyond broad cytotoxicity to designing derivatives that inhibit specific molecular targets (e.g., kinases, proteases) implicated in disease. [9]* Hybrid Molecules: Combining the pyranone core with other pharmacophores to create hybrid molecules with multi-target activity, potentially overcoming drug resistance. [2]* Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and pharmacokinetic profiles of promising pyranone candidates.

References

-

Kumar, V., & Singh, R. (2017). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. European Journal of Medicinal Chemistry, 138, 109-129. [Link]

-

Singh, R., & Kumar, V. (2017). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. ResearchGate. [Link]

-

He, L., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(47). [Link]

-

Bransova, J., et al. (1995). Antileukemic activity of 4-pyranone derivatives. International Journal of Biochemistry and Cell Biology, 27(7), 701-706. [Link]

-

Li, Y., et al. (2023). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 11, 1189315. [Link]

-

Cimmino, A., et al. (2024). An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Molecules, 29(10), 2291. [Link]

-

Grover, R., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1934-1953. [Link]

-

Grover, R., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]

-

Tan, Y., et al. (2014). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules, 19(9), 13896-13918. [Link]

-

IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]

-

Vlachou, E. E. N., & Litinas, K. E. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. Current Organic Chemistry, 23(24), 2679-2721. [Link]

-

ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]

-

Brakhage, A. A. (2017). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 13, 1736-1748. [Link]

-

Bransová, J., et al. (1995). Antileukemic activity of 4-pyranone derivatives. Semantic Scholar. [Link]

-

Kumar, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(14), 6789-6816. [Link]

-

Elaasser, M. M., et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. ResearchGate. [Link]

-

Yilmaz, F., et al. (2012). Synthesis of new antimicrobial agents; Amide derivatives of pyranones and pyridinones. Medicinal Chemistry Research, 21(9), 2333-2341. [Link]

-

El-Gendy, A. A., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Journal of the Iranian Chemical Society, 20, 2489–2503. [Link]

-

ResearchGate. (n.d.). Synthesis of pyranone and pyridinones derivatives. ResearchGate. [Link]

-

Guchhait, G., & Kundu, P. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds, 42(5), 2211-2244. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 17(5), 629. [Link]

-

Medeiros, J. R., et al. (2024). Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta. Phytomedicine, 129, 155536. [Link]

-

Wikipedia. (n.d.). 4-Pyrone. Wikipedia. [Link]

-

ResearchGate. (n.d.). Antileukemic activity of 4-pyranone derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). 2-Pyrones possessing antimicrobial and cytotoxic activities. ResearchGate. [Link]

Sources

- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Pyrone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

Stereochemistry of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

An In-depth Technical Guide on the

Abstract

Substituted tetrahydropyran rings are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The specific stereochemistry of these molecules is often critical to their biological activity and safety profile. This guide provides a comprehensive technical overview of the stereochemistry of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, a versatile chiral building block. We will delve into the nature of its stereoisomerism, modern analytical techniques for enantiomeric separation, and definitive methods for assigning absolute configuration. The methodologies and principles discussed herein are designed to provide researchers with a robust framework for the stereochemical analysis and control essential for drug discovery and development.

Introduction: The Significance of Stereoisomerism in Pyranone Scaffolds

The dihydropyranone core is a structural motif of considerable interest due to its prevalence in biologically active compounds and its utility as a synthetic intermediate.[1] The introduction of substituents onto this ring system often creates stereogenic centers, leading to the existence of stereoisomers. For drug development professionals, understanding and controlling this stereochemistry is not merely an academic exercise; it is a regulatory and safety imperative. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) can lead to vastly different pharmacological, pharmacokinetic, and toxicological outcomes.[2]

The molecule 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one possesses a single stereocenter at the C6 position, making it a chiral molecule that exists as a pair of enantiomers. The large, non-polar benzyloxy group provides a key synthetic handle and influences the molecule's conformational preferences, which can be critical for its interaction with biological systems. This guide will focus exclusively on the stereochemical aspects of this molecule, providing the technical foundation required for its application in a research and development setting.

Structural Analysis of Stereoisomers

The presence of a single chiral center at the C6 position of the pyranone ring dictates that the molecule exists as two non-superimposable mirror images known as enantiomers. These are designated as (R)- and (S)-6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one according to the Cahn-Ingold-Prelog priority rules.

While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, refractive index, standard NMR spectra), their three-dimensional arrangement is distinct. This distinction is the basis for their differential biological activity and their separation using chiral analytical techniques.

Caption: The enantiomers of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one.

Spectroscopic Characterization: Elucidating the Structure

Standard spectroscopic methods are essential for confirming the chemical structure and purity of the compound. However, differentiating the enantiomers requires specialized techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. For a racemic mixture of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra will show a single set of signals, as the enantiomers are chemically equivalent under these conditions.

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals typically appear in the ~7.3 ppm region, corresponding to the five protons of the phenyl group on the benzyl ether.[3]

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet or AB quartet around 4.5 ppm.

-

Pyran Ring Protons: A series of complex multiplets between ~2.0 and 4.0 ppm. The proton at C6, being adjacent to the ring oxygen, will be the most downfield of the aliphatic ring protons.[4]

-

Methylene Protons (-CH-CH₂-O-Bn): Signals corresponding to the methylene group attached to the C6 stereocenter.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of ~207 ppm.[4]

-

Aromatic Carbons: Multiple signals between ~127-138 ppm.

-

Pyran Ring & Substituent Carbons: Signals in the aliphatic region, typically between ~30-80 ppm.[4]

Note on Stereochemical Differentiation: To distinguish the enantiomers via NMR, a chiral environment must be introduced. This is achieved by using chiral solvating agents or chiral lanthanide shift reagents . These reagents form transient diastereomeric complexes with the enantiomers, which are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum. This allows for the determination of enantiomeric excess (ee).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound (C₁₃H₁₆O₃, MW: 220.26 g/mol ).[5] Electron Impact (EI) or Electrospray Ionization (ESI) will yield a molecular ion peak (or [M+H]⁺, [M+Na]⁺) that confirms the elemental composition. It is crucial to understand that standard MS cannot differentiate between enantiomers as they have identical masses and fragmentation patterns.

Chiral Separation: The Key to Enantiomeric Purity

The separation of enantiomers is paramount for studying their individual properties and is a regulatory requirement for the development of chiral drugs.[2] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[6]

Principle of Chiral HPLC

Chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. Because diastereomers have different physical properties, they travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely successful for a broad range of chiral molecules.[2][7]

Experimental Protocol: Chiral HPLC Method Development

The following protocol outlines a systematic approach to developing a robust analytical method for separating the enantiomers of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one.

Step 1: Column and Mobile Phase Screening

-

Select CSPs: Begin with polysaccharide-based columns known for broad applicability, such as a Chiralpak® AD-H (amylose-based) and a Chiralcel® OD-H (cellulose-based).

-

Select Elution Mode: The normal phase mode is often the most successful for polysaccharide CSPs. Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v).

-

Initial Run: Inject a solution of the racemic compound (~1 mg/mL) onto each column at a flow rate of 1.0 mL/min and monitor with a UV detector (e.g., at 254 nm for the benzene ring).

-

Evaluate: Assess the chromatograms for any sign of separation (peak broadening, shoulders, or partial separation).

Step 2: Method Optimization

-

Adjust Solvent Ratio: If partial separation is observed, systematically vary the percentage of the polar modifier (IPA). Decreasing the IPA percentage (e.g., to 95:5 or 98:2) typically increases retention and improves resolution, but also lengthens run time.

-

Consider Alternative Modifiers: If resolution is poor, replace IPA with ethanol. The subtle differences in hydrogen bonding can significantly impact selectivity.

-

Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time. A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve peak shape and resolution.

Step 3: Method Validation

-

Resolution (Rs): Once baseline separation is achieved, calculate the resolution factor. A value of Rs > 1.5 is considered baseline separation.

-

Linearity and Range: Establish the concentration range over which the detector response is linear.

-

Precision and Accuracy: Perform replicate injections to confirm the method's reproducibility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

An In-Depth Technical Guide to 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one: Commercial Availability, Synthesis, and Applications

Introduction

6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a substituted tetrahydropyranone derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a protected hydroxymethyl group on a conformationally restricted pyranone core, makes it an attractive building block for the synthesis of complex molecules. The tetrahydropyran motif is a privileged scaffold found in numerous natural products and pharmacologically active compounds, driving interest in its derivatives for drug discovery and development.[1][2] This guide provides a comprehensive overview of the commercial availability, synthetic context, safe handling protocols, and research applications for this specific chemical entity, intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental properties of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1239018-95-1 | [3] |

| Molecular Formula | C₁₃H₁₆O₃ | [3] |

| Molecular Weight | 220.26 g/mol | [3] |

| Synonyms | 6-(benzyloxymethyl)tetrahydropyran-3-one, 2H-Pyran-3(4H)-one, dihydro-6-[(phenylmethoxy)methyl]- | [3] |

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one.

Commercial Availability and Suppliers

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is available as a research chemical from several specialized suppliers. The availability in various purities and quantities facilitates its use from small-scale laboratory research to larger, multi-gram synthesis campaigns. Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the material before use.

| Supplier | Product Name | Purity | Available Quantities |

| Accela ChemBio Co.,Ltd. | 6-[(Benzyloxy)methyl]dihydro-2H-pyran-3(4H)-one | >95% | 0.1g, 0.25g, 1g, 5g |

| Beijing Famozi Pharmaceutical Technology Co., Ltd | 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one | 97% | 1g to 500kg |

| Nanjing SynTitan Pharmaceutical Co., Ltd. | 6-[(benzyloxy)methyl]tetrahydropyran-3-one | 97% | 1g, 5g |

| Suzhou ARTK Medchem Co., Ltd. | 6-(benzyloxymethyl)tetrahydropyran-3-one | 98% | 1KG, 10KG, 25KG, 100KG |

Note: The information in this table is based on publicly available supplier data and may be subject to change.[3] It is recommended to contact the suppliers directly for current pricing and availability.

Synthetic Context

While this guide focuses on commercial availability, understanding the synthetic origin of the compound is crucial for assessing potential impurities and for researchers who may wish to synthesize derivatives. The core structure, dihydro-2H-pyran-3(4H)-one, is often synthesized from inexpensive, readily available starting materials like α-ketoglutaric acid.[1][4][5] This multi-step process typically involves ketalization, reduction, cyclization, and deprotection.[2]

The title compound, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one, is a derivative of this core, where a benzyloxymethyl group is installed at the 6-position. This can be achieved through various synthetic strategies, often involving the elaboration of a precursor with the desired sidechain before or after the formation of the pyran ring.

Caption: General workflow for the evaluation of pyranone derivatives in drug discovery.

Conclusion

6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is a commercially accessible and synthetically valuable building block for research and development professionals. Its utility is rooted in the proven importance of the tetrahydropyran scaffold in medicinal chemistry. The availability from multiple suppliers provides researchers with options for sourcing this key intermediate for their synthetic campaigns. Adherence to strict safety and handling protocols is essential when working with this and related chemical compounds. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutic agents.

References

-